4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS No.: 477238-09-8
Cat. No.: VC6809220
Molecular Formula: C29H26N6O2
Molecular Weight: 490.567
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477238-09-8 |
|---|---|
| Molecular Formula | C29H26N6O2 |
| Molecular Weight | 490.567 |
| IUPAC Name | 7-(3-methylphenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C29H26N6O2/c1-21-6-5-9-25(18-21)34-19-26(22-7-3-2-4-8-22)27-28(30-20-31-29(27)34)33-16-14-32(15-17-33)23-10-12-24(13-11-23)35(36)37/h2-13,18-20H,14-17H2,1H3 |
| Standard InChI Key | SNUYWONGUFUTRI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is C29H26N6O2, with a molecular weight of 490.567 g/mol. Its IUPAC name, 7-(3-methylphenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine, reflects the substitution pattern:
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A pyrrolo[2,3-d]pyrimidine core serves as the central scaffold.
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4-(4-Nitrophenyl)piperazin-1-yl and phenyl groups occupy positions 4 and 5, respectively.
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An m-tolyl group (3-methylphenyl) is attached at position 7.
The presence of electron-withdrawing (nitro) and electron-donating (methyl) groups creates a polarized electronic environment, influencing reactivity and binding interactions .
| Property | Value |
|---|---|
| CAS No. | 477238-09-8 |
| Molecular Formula | C29H26N6O2 |
| Molecular Weight | 490.567 g/mol |
| IUPAC Name | 7-(3-methylphenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
| SMILES | CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3)C4=C2N=CN=C4N5CCN(CC5)C6=CC=C(C=C6)N+[O-] |
Synthesis and Chemical Reactivity
Reaction Optimization
Critical parameters for high yield and purity include:
Biological Activity and Mechanism
Kinase Inhibition
Pyrrolo[2,3-d]pyrimidines are recognized as ATP-competitive kinase inhibitors, disrupting signaling pathways in cancer and inflammatory diseases . The nitro group enhances binding affinity to kinase active sites, while the m-tolyl group improves lipophilicity and membrane permeability .
Anticancer Efficacy
In vitro studies on analogous compounds demonstrate potent activity against MDA-MB-468 breast cancer cells (IC50: 6.17 µM), surpassing doxorubicin in selectivity for cancerous over normal cells . Structural similarities suggest the target compound may share this profile, though direct assays are pending.
ADMET Predictions
Therapeutic Applications and Future Directions
Oncology
The compound’s kinase-inhibitory activity positions it as a candidate for:
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JAK/STAT pathway inhibition (relevant in myeloproliferative disorders).
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EGFR tyrosine kinase targeting (non-small cell lung cancer) .
Neuropharmacology
Piperazine derivatives are explored for 5-HT receptor modulation, suggesting potential in depression and anxiety disorders.
Challenges and Innovations
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